![molecular formula C8H6D3NO2 B196380 Acetaminophen-d3 CAS No. 60902-28-5](/img/structure/B196380.png)
Acetaminophen-d3
Overview
Description
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .
Synthesis Analysis
The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .Molecular Structure Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .Chemical Reactions Analysis
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .Physical And Chemical Properties Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .Scientific Research Applications
Quantitative Analysis in Plasma
Acetaminophen-d3 is used in the development of sensitive bioanalytical research methods for the quantification of acetaminophen and its metabolites in plasma . This includes the use of techniques such as liquid chromatography–tandem mass spectrometry (LC–MS-MS) for the simultaneous determination of acetaminophen and its glucuronide and sulfate metabolites .
Metabolism Study
Acetaminophen-d3 is used in studying the metabolism of acetaminophen. It helps in understanding how acetaminophen is metabolized in the liver, mainly via conjugation to form the sulfate and glucuronide metabolites . This is particularly important in studying the effects of the drug in both animals and humans .
Toxicology Research
Acetaminophen-d3 is used in toxicology research. It is used to study the effects of overdose, where an increasing proportion of the dose is metabolized via cytochrome P450 2E1 to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) .
Drug Interaction Studies
Acetaminophen-d3 can be used in drug interaction studies. It can help researchers understand how acetaminophen interacts with other drugs and substances in the body .
Environmental Water Analysis
Acetaminophen-d3 can be used in environmental water analysis. A novel and simple electroanalytical method was developed for the simultaneous determination of acetaminophen and levofloxacin in environmental water .
6. Obesity and Fatty Liver Disease Research Acetaminophen-d3 is used in research related to obesity and related fatty liver disease. The usability of the method was demonstrated by studying APAP metabolism in C57BL/6J wild-type and obese ob/ob female mice, in which only small plasma volumes were available .
Mechanism of Action
- Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which directly block COX enzymes at the pain site, acetaminophen’s effect at the pain site is weaker .
- Acetaminophen’s antipyretic actions involve direct effects on heat-regulating centers in the brain (hypothalamus). This results in peripheral vasodilation, sweating, and heat loss, ultimately reducing fever .
- NAPQI can be detoxified by glutathione (GSH). However, excessive acetaminophen consumption depletes GSH, leading to NAPQI-induced hepatotoxicity .
- Impact on Bioavailability: Chronic alcohol use or enzyme inducers (e.g., phenobarbital) can alter acetaminophen metabolism and affect bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult healthcare professionals for personalized advice and safe use of acetaminophen. 🌟
Safety and Hazards
In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .
Future Directions
Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .
properties
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480414 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminophen-d3 | |
CAS RN |
60902-28-5 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60902-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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